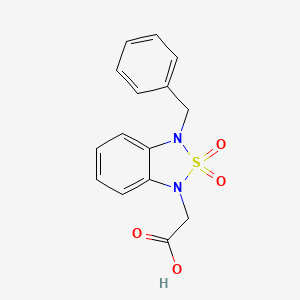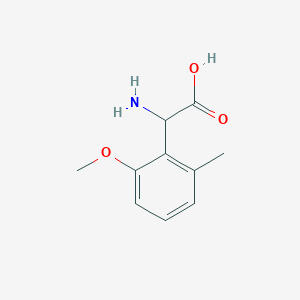![molecular formula C13H16ClFN2O B13546760 2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)
2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C13H15FN2O·HCl. It is a derivative of benzonitrile, featuring a fluorine atom at the second position and a hydroxy(piperidin-3-yl)methyl group at the fifth position. This compound is often used in pharmaceutical research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 2-fluorobenzonitrile.
Substitution Reaction: The hydroxy(piperidin-3-yl)methyl group is introduced through a substitution reaction, where the piperidine ring is attached to the benzonitrile core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the substitution and hydrochloride formation reactions.
Purification: Employing techniques such as crystallization and filtration to obtain the pure compound.
Quality Control: Ensuring the final product meets the required purity standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-fluoro-5-[oxo(piperidin-3-yl)methyl]benzonitrile.
Reduction: Formation of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The hydroxy(piperidin-3-yl)methyl group may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[hydroxy(piperidin-4-yl)methyl]benzonitrile hydrochloride
- 2-chloro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride
- 2-fluoro-5-[hydroxy(morpholin-3-yl)methyl]benzonitrile hydrochloride
Uniqueness
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride is unique due to the specific positioning of the fluorine atom and the hydroxy(piperidin-3-yl)methyl group. This configuration can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H16ClFN2O |
|---|---|
Molecular Weight |
270.73 g/mol |
IUPAC Name |
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-4-3-9(6-11(12)7-15)13(17)10-2-1-5-16-8-10;/h3-4,6,10,13,16-17H,1-2,5,8H2;1H |
InChI Key |
NGHGMFYARDPODP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(C2=CC(=C(C=C2)F)C#N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



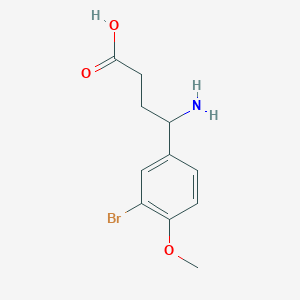

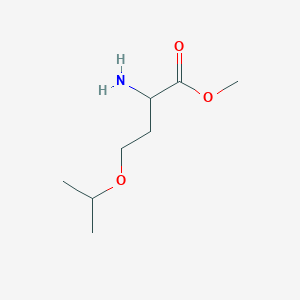
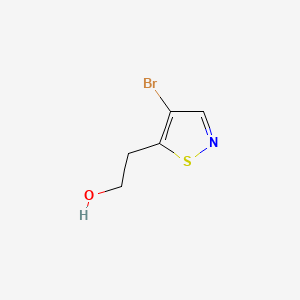



![N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide](/img/structure/B13546725.png)

